molecular formula C10H18O2 B3111940 (2R)-3-Cyclohexyl-2-methylpropanoic acid CAS No. 186900-67-4

(2R)-3-Cyclohexyl-2-methylpropanoic acid

Cat. No.: B3111940
CAS No.: 186900-67-4
M. Wt: 170.25 g/mol
InChI Key: SAOPJNFYPNUPSE-MRVPVSSYSA-N
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Description

(2R)-3-Cyclohexyl-2-methylpropanoic acid: is an organic compound with a chiral center, making it an enantiomer. This compound is characterized by a cyclohexyl group attached to the second carbon of a propanoic acid chain, with a methyl group on the same carbon. The absolute configuration of the chiral center is designated as (2R), indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method to synthesize (2R)-3-Cyclohexyl-2-methylpropanoic acid involves the Grignard reaction. This process starts with the preparation of a Grignard reagent from cyclohexyl bromide and magnesium in anhydrous ether.

    Enantioselective Synthesis: Another approach involves enantioselective synthesis using chiral catalysts or auxiliaries to ensure the formation of the (2R) enantiomer.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions or enantioselective synthesis using optimized reaction conditions to maximize yield and purity. The choice of method depends on the desired scale, cost, and availability of starting materials.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

    Oxidation: Cyclohexyl ketones or alcohols.

    Reduction: Cyclohexyl alcohols or alkanes.

    Substitution: Cyclohexyl esters or amides.

Mechanism of Action

The mechanism of action of (2R)-3-Cyclohexyl-2-methylpropanoic acid depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, influencing their activity through stereospecific binding. The molecular targets and pathways involved can vary widely depending on the specific drug or material being developed .

Comparison with Similar Compounds

Uniqueness: The uniqueness of (2R)-3-Cyclohexyl-2-methylpropanoic acid lies in its specific chiral configuration, which can impart distinct biological and chemical properties compared to its enantiomer and other similar compounds. This makes it valuable in applications requiring high enantioselectivity and specific stereochemical interactions .

Properties

IUPAC Name

(2R)-3-cyclohexyl-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H,11,12)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOPJNFYPNUPSE-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1CCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186900-67-4
Record name (2R)-3-cyclohexyl-2-methylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of diisopropylamine (19.74 ml, 140.8 mmol) in 100 ml of anhydrous THF was added dropwise n-butyl lithium (1.44N, 97.8 ml, 140.8 mmol) at 0° C. under argon atmosphere. The mixture was stirred at 0° C. for 1 hour and a half, and then 3-cyclohexylpropionic acid (10.00 g, 64.0 mmol) was added dropwise. After the mixture was stirred at 0° C. for 10 minutes, HMPA (24.5 ml, 140.8 mmol) was added dropwise and the mixture was stirred for 20 minutes. Methyl iodide (8.4 ml, 134.4 mmol) was further added dropwise at 0° C. and the mixture was stirred at room temperature for 2 hours. The reaction mixture was diluted with an aqueous saturated solution of ammonium chloride, and acidified to pH 2 with concentrated hydrochloric acid. The mixture was extracted with ethyl acetate (50 ml×4), and then, the combined ethyl acetate layers were washed with water (50 ml) and brine (50 ml), dried over anhydrous sodium sulfate, and concentrated. The residue was distilled to give a crude product of 3-cyclohexyl-2-methylpropionic acid (b.p. 90.5°-101° C./0.2 mmHg, 11.8556 g). To a solution of this crude product in 100 ml of ether was added dropwise 110 ml of a solution of diazomethane in ether at 0° C. After concentration, the residue was separated and purified through column chromatography (silica gel, ether), to give a pure product of methyl 3-cyclohexyl-2-methylpropionate (10.8672 g, 59.0 mmol, 92.2%). This compound was assigned the structure by the following data:
Quantity
19.74 mL
Type
reactant
Reaction Step One
Quantity
97.8 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
24.5 mL
Type
reactant
Reaction Step Three
Quantity
8.4 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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